1-(2-hydroxyethyl)-3-[(2-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione
Description
This compound features a pyrrole-2,5-dione core with two key substituents: a 2-hydroxyethyl group at position 1 and a 2-methoxyphenylamino group at position 3. Though direct pharmacological data are absent in the evidence, its structural features suggest applications in medicinal chemistry or materials science .
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3-(2-methoxyanilino)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-19-11-5-3-2-4-9(11)14-10-8-12(17)15(6-7-16)13(10)18/h2-5,8,14,16H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRFDBOHEROLNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC(=O)N(C2=O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-3-[(2-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-3-[(2-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, amines, and substituted pyrroles. These products have diverse applications in chemical synthesis and research.
Scientific Research Applications
Structural Characteristics and Synthesis
The compound features a pyrrole ring substituted with a hydroxyethyl and a methoxyphenyl group. Its structural properties have been elucidated through various techniques such as single-crystal X-ray diffraction, which provides insights into its geometric configuration and intermolecular interactions. For instance, studies have shown that the compound forms inversion dimers through O—H⋯O hydrogen bonds, contributing to its stability in the solid state .
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of pyrrole-2,5-dione derivatives, including 1-(2-hydroxyethyl)-3-[(2-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione. In vitro studies demonstrated that these compounds can significantly inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . The strongest anti-inflammatory effects were observed in specific derivatives, suggesting that structural modifications can enhance activity.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various bacterial strains. In studies evaluating antibacterial efficacy using the broth microdilution method, it was found to be effective against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antimicrobial agents.
Case Study: Synthesis and Biological Evaluation
A recent study synthesized several derivatives of pyrrole-2,5-dione and evaluated their biological activities. The synthesis involved reacting amidrazones with 2,3-dimethylmaleic anhydride under controlled conditions to yield compounds with significant yields (75–95%). The derivatives were then assessed for anti-inflammatory and antibacterial properties . The findings indicated that structural variations significantly influenced biological activity.
Crystallographic Insights
Crystallographic studies provided detailed insights into the molecular geometry and interactions within the solid-state structure of 1-(2-hydroxyethyl)-3-[(2-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione. These studies revealed the presence of intramolecular hydrogen bonds that stabilize the molecule and influence its reactivity . Such structural information is crucial for further drug design and optimization efforts.
Summary of Key Findings
| Property | Observation |
|---|---|
| Anti-inflammatory Activity | Significant inhibition of IL-6 and TNF-α production in PBMCs |
| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli |
| Synthesis Yield | 75–95% for various derivatives |
| Structural Insights | Formation of inversion dimers through hydrogen bonding |
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-3-[(2-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following analogs highlight how substituents influence properties:
1-(2-Methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
- Structure: Lacks the hydroxyethyl and amino groups.
- Properties : Identified as a major diketone in blueberries, contributing to cuticle composition .
- Key Difference : Simpler structure with lower molecular weight (203.19 g/mol) and reduced hydrogen-bonding capacity compared to the target compound.
1-(4-Chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
- Structure: Features electron-withdrawing Cl and NO₂ groups on the phenyl ring.
- Properties : Higher lipophilicity and reactivity due to electron-deficient aromatic systems .
- Key Difference : Likely lower solubility in polar solvents than the target compound, which has a hydroxyethyl group.
1-(6-Methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
- Structure : Replaces the phenyl ring with a pyridinyl group.
- Key Difference : The nitrogen in the aromatic ring may enhance interactions with biological targets compared to the methoxyphenyl group.
1-(3-Trifluoromethylphenyl)-1H-pyrrole-2,5-dione
- Structure : Contains a CF₃ group on the phenyl ring.
- Properties : The CF₃ group increases metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals .
- Key Difference : Strong electron-withdrawing effects contrast with the electron-donating methoxy group in the target compound.
Comparative Data Table
Pharmacological and Industrial Relevance
- Target Compound: The hydroxyethyl group may improve bioavailability, while the methoxyphenylamino group could mimic tyrosine kinase inhibitor pharmacophores.
- Analogs: compound: Role in plant biochemistry. compound: Potential as an intermediate in agrochemical synthesis. compound: Applications in materials science due to CF₃ stability.
Biological Activity
The compound 1-(2-hydroxyethyl)-3-[(2-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione is a pyrrole derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a dihydropyrrole ring with hydroxyl and methoxy substituents that play crucial roles in its biological activity.
Anticancer Activity
Recent studies have indicated that pyrrole derivatives exhibit significant anticancer properties. For instance, derivatives similar to the compound have been shown to inhibit the growth of various cancer cell lines.
Case Studies
-
Inhibition of Colon Cancer Cells :
- A related compound demonstrated an ability to inhibit colon cancer cell lines such as HCT-116 and SW-620, with a growth inhibition (GI50) in the range of .
- The mechanism of action was linked to the interaction with ATP-binding sites on growth factor receptors like EGFR and VEGFR2, suggesting potential for targeted therapy .
- In Vivo Studies :
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties. Research indicates that modifications in the side groups of pyrrole derivatives significantly impact their ability to inhibit pro-inflammatory cytokines.
Experimental Findings
- Compounds were tested on human peripheral blood mononuclear cells (PBMCs), showing inhibition of cytokine production (IL-6 and TNF-α) when stimulated by lipopolysaccharide .
- The anti-inflammatory activity was comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen at higher concentrations .
Antimicrobial Activity
Pyrrole derivatives are noted for their broad-spectrum antimicrobial activities. The compound's structural features suggest it may interact with bacterial membranes, leading to disruption and subsequent cell death.
Research Insights
- Preliminary tests indicate that certain pyrrole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- The mechanism is hypothesized to involve membrane disruption and interference with cellular processes.
Toxicity Profile
While exploring the therapeutic potential, it is crucial to assess toxicity. Studies have shown that at low concentrations (10 µg/mL), the compounds did not induce significant cytotoxic effects on PBMCs; however, higher concentrations (100 µg/mL) resulted in reduced cell viability .
Summary of Biological Activities
Q & A
Q. What synthetic methodologies are effective for preparing 1-(2-hydroxyethyl)-3-[(2-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione?
A base-assisted cyclization strategy is commonly employed for pyrrolidine-2,5-dione derivatives. For example, cyclization of hydroxy-substituted intermediates with aryl amines under reflux in ethanol or acetonitrile (40–60°C, 6–12 hours) yields the target compound. Key steps include optimizing stoichiometric ratios (e.g., 1:1.2 for amine:anhydride) and using catalysts like acetic acid to enhance regioselectivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) is critical for isolating high-purity products .
Q. How can structural characterization of this compound be performed to confirm its identity?
X-ray crystallography is the gold standard for confirming the molecular structure, particularly for verifying the orientation of the 2-methoxyphenyl and hydroxyethyl substituents. For rapid analysis, combine and NMR to identify aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 170–175 ppm). High-resolution mass spectrometry (HRMS) in ESI+ mode can validate the molecular ion peak (e.g., calculated [M+H] = 305.12; observed ±0.001 Da). FTIR spectra should show peaks for C=O (1770–1700 cm) and N–H (3300–3200 cm) .
Q. What physicochemical properties are critical for experimental design involving this compound?
Key properties include:
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Pre-solubilize in DMSO for biological assays (<1% v/v to avoid cytotoxicity).
- Stability : Susceptible to hydrolysis in aqueous media (pH > 8). Store at –20°C under nitrogen.
- LogP : Predicted ~1.5 (via computational tools like MarvinSketch), indicating moderate membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
Contradictions often arise from assay variability (e.g., cell line differences, incubation times). To address this:
- Standardize assays : Use identical cell lines (e.g., HEK293 for Ca signaling studies) and controls (e.g., U73122 for phospholipase C inhibition).
- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify EC values.
- Orthogonal validation : Confirm activity via complementary methods (e.g., fluorescence-based Ca imaging and Western blotting for downstream targets) .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?
Systematic substitution of functional groups is essential:
- Modify the hydroxyethyl group : Replace with methyl or benzyl groups to assess steric effects.
- Vary the methoxyphenyl substituent : Test electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups at the 2-position.
- Assay design : Prioritize in vitro enzymatic assays (e.g., phospholipase C inhibition) followed by cell-based models to correlate structural changes with activity .
Q. How can computational modeling enhance the understanding of this compound’s mechanism?
Molecular docking (AutoDock Vina) against phospholipase C’s catalytic domain can predict binding modes. Use MD simulations (GROMACS) to analyze stability of ligand-protein complexes over 100 ns. Key parameters include RMSD (<2 Å for stable binding) and hydrogen-bond occupancy with residues like Arg549 and Tyr574. Pair computational results with mutagenesis studies to validate interactions .
Q. What experimental designs are optimal for assessing environmental or metabolic stability?
- Environmental fate : Use OECD Test Guideline 307 (aerobic soil degradation) to measure half-life under varying pH/temperature.
- Metabolic stability : Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS/MS. Identify metabolites using fragmentation patterns (e.g., demethylation or hydroxylation) .
Methodological Guidance
Q. How to design a robust dose-response experiment for this compound?
- Replicates : Use ≥3 biological replicates per concentration.
- Controls : Include vehicle (DMSO) and positive controls (e.g., thapsigargin for Ca release assays).
- Data normalization : Express results as % inhibition relative to controls.
- Statistical analysis : Fit data to a sigmoidal curve (GraphPad Prism) to calculate IC and Hill coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
